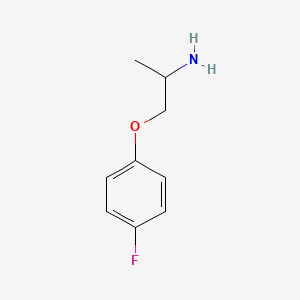

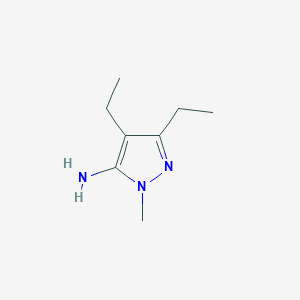

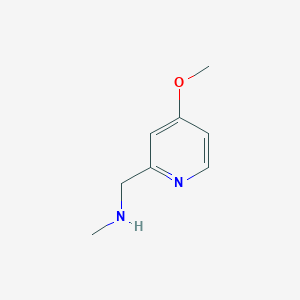

![molecular formula C10H14FNO B3308137 2-[(2-氟苄基)-甲基-氨基]-乙醇 CAS No. 93748-83-5](/img/structure/B3308137.png)

2-[(2-氟苄基)-甲基-氨基]-乙醇

描述

“2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol” is a fluorinated compound . Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is a promising method . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis

The molecular formula of “2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol” is C10H14FNO . Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, oxidation are some of the reactions that can occur .Physical And Chemical Properties Analysis

Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . More specific physical and chemical properties of “2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol” are not available in the retrieved data.科学研究应用

亲核取代反应:

- 在芳香体系中,2-[(2-氟苄基)-甲基-氨基]-乙醇参与亲核取代反应。这些反应的动力学已被广泛研究,重点是胺的作用和乙醇解和乙酸解等副反应的发生 (布鲁斯等人,1974)。

有机化合物的合成:

- 它已被用于合成复杂的有机分子,如 4-{2-[N-甲基-N-(2-吡啶基)]氨基乙氧基}苯甲醛,展示了其在有机合成和药物开发中的用途 (秦滨昌,2012)。

受体分化研究:

- 在生化研究中,类似化合物的结构修饰已被用于区分 β-1 和 β-2 受体,有助于理解拟交感活性 (兰兹等人,1967)。

合成中的立体定向重排:

- 在合成吡咯烷和相关杂环中,它在立体定向重排中发挥作用,证明了其在复杂有机结构生产中的重要性 (巴克等人,2003)。

肽基二甘露糖磷酸酯的发展:

- 它用于合成锥虫布氏锥虫变异特异性表面糖蛋白膜锚的肽基二甘露糖磷酸酯片段,显示了其在生物化学和分子生物学中的应用 (弗杜因等人,1991)。

超声速射流构象研究:

- 在物理化学中,使用超声速射流质量分辨激发光谱对其衍生物进行了研究,以确定最小能量构象和扭转运动,突出了其在理解分子结构中的重要性 (任等人,1991)。

苄醇合成的生物转化:

- 它已被用于生物转化过程中,以有效合成苄醇及其类似物,证明了其在绿色化学和工业应用中的用途 (刘等人,2020)。

肽合成:

- 类似化合物的修饰已被用于在肽合成中引入氨基保护基团,表明其在开发肽生产新方法中的作用 (韦尔哈特等人,2010)。

安全和危害

The safety data sheet for a similar compound, “Fluoro-6-(trifluoromethyl)benzyl bromide”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-[(2-fluorophenyl)methyl-methylamino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-12(6-7-13)8-9-4-2-3-5-10(9)11/h2-5,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQQZPANBQRNOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

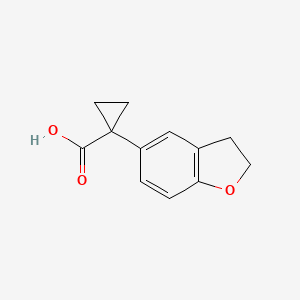

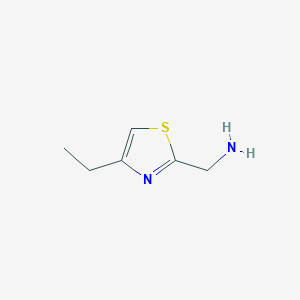

![5-Oxaspiro[3.4]octan-8-one](/img/structure/B3308057.png)

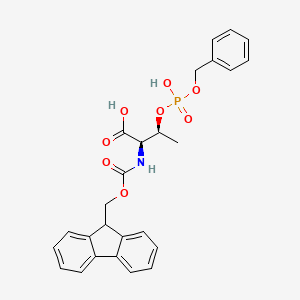

![1,1,1-Trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B3308103.png)

![N-methoxy-N-methylbenzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3308129.png)